3-(3,4-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a 1,2,4-oxadiazole ring with pyrazole and dimethoxyphenyl groups, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 2-methylphenylhydrazine with an appropriate diketone under acidic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be done by reacting the pyrazole derivative with a nitrile oxide, which is generated in situ from a hydroxylamine derivative and a chlorinating agent.
Coupling with Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Employing recyclable catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the pyrazole ring, resulting in different chemical properties and reactivity.
5-(3-(2-Methylphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, affecting its biological activity.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to its combined structural features, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-6-4-5-7-14(12)15-11-16(23-22-15)20-21-19(24-27-20)13-8-9-17(25-2)18(10-13)26-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
HFEYGBOBBXIBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.